2.6‑Fold Higher Human A3 Receptor Affinity versus 2‑Styryl Analog MRS1061
In a direct head-to-head comparison from a single study, MRS1062 demonstrates superior affinity for cloned human brain A3 receptors relative to its closest structural analog, MRS1061, which replaces the 2‑phenylethynyl group with a 2‑styryl group [1]. The radioligand binding assay using [¹²⁵I]AB‑MECA reveals a Ki of 8.17 μM for MRS1062 compared to 21.1 μM for MRS1061, representing a 2.6‑fold improvement [1]. This quantifiable gain in target engagement is critical for studies requiring a minimum A3 affinity threshold.
| Evidence Dimension | Human A3 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8.17 ± 0.43 μM (MRS1062) |
| Comparator Or Baseline | Ki = 21.1 ± 9.9 μM (MRS1061, 2-styryl analog) |
| Quantified Difference | 2.6‑fold higher affinity (8.17 vs 21.1 μM) |
| Conditions | Radioligand displacement assay on cloned human brain A3 receptors using [125I]AB-MECA |
Why This Matters
For scientists selecting a dihydroflavonol A3 antagonist, the 2.6‑fold affinity advantage of MRS1062 over MRS1061 directly translates to lower required compound concentrations and reduced off-target potential in cellular assays.
- [1] Karton Y, Jiang JL, Ji XD, et al. Synthesis and biological activities of flavonoid derivatives as A3 adenosine receptor antagonists. J Med Chem. 1996;39(12):2293-2301. doi:10.1021/jm950923i. PMID:8691424. View Source
